N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 886934-75-4
VCID: VC4355197
InChI: InChI=1S/C22H19N3O3S2/c1-15-6-11-19-20(13-15)29-22(24-19)25(14-17-5-3-4-12-23-17)21(26)16-7-9-18(10-8-16)30(2,27)28/h3-13H,14H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 886934-75-4

Cat. No.: VC4355197

Molecular Formula: C22H19N3O3S2

Molecular Weight: 437.53

* For research use only. Not for human or veterinary use.

N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide - 886934-75-4

Specification

CAS No. 886934-75-4
Molecular Formula C22H19N3O3S2
Molecular Weight 437.53
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C22H19N3O3S2/c1-15-6-11-19-20(13-15)29-22(24-19)25(14-17-5-3-4-12-23-17)21(26)16-7-9-18(10-8-16)30(2,27)28/h3-13H,14H2,1-2H3
Standard InChI Key UICDDJPQSQJDAK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular formula of N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is C22H19N3O3S2, with a molecular weight of 437.53 g/mol. Its structure integrates three critical components:

  • Benzo[d]thiazole Ring: A bicyclic system comprising a benzene fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms). The 6-methyl substitution on the benzene ring enhances hydrophobicity and influences electronic distribution.

  • Methylsulfonyl Group (-SO2CH3): Positioned at the para position of the benzamide moiety, this electron-withdrawing group improves solubility and facilitates hydrogen bonding with biological targets.

  • Pyridin-2-ylmethyl Side Chain: The pyridine nitrogen participates in coordination chemistry, while the methylene linker allows conformational flexibility for target binding.

The interplay of these groups is evident in the compound’s Standard InChIKey (UICDDJPQSQJDAK-UHFFFAOYSA-N), which encodes its stereochemical and substituent details.

Physicochemical Properties

While solubility data remain unreported, the presence of polar sulfonyl and amide groups suggests moderate aqueous solubility, contingent on pH and solvent interactions. The compound’s stability under standard laboratory conditions is attributed to its aromatic and sulfonamide components, though decomposition may occur under strong acidic/basic conditions or oxidative stress.

Synthesis and Optimization

Conventional Multi-Step Synthesis

The synthesis involves sequential reactions to assemble the benzothiazole, benzamide, and pyridine units:

  • Benzothiazole Intermediate Preparation:

    • Condensation of 2-amino-6-methylbenzenethiol with carboxylic acid derivatives forms the 6-methylbenzo[d]thiazol-2-amine scaffold.

    • Chlorination or sulfonation reactions introduce the methylsulfonyl group at the 4-position.

  • Benzamide Coupling:

    • Activation of 4-(methylsulfonyl)benzoic acid using coupling agents (e.g., HATU, DCC) facilitates amide bond formation with the benzothiazole amine.

  • N-Alkylation with Pyridin-2-ylmethyl:

    • Treatment with 2-(bromomethyl)pyridine in the presence of a base (e.g., K2CO3) yields the final product.

Advanced Synthetic Strategies

Recent innovations aim to enhance efficiency:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields by 15–20%.

  • Solvent-Free Conditions: Minimizes waste and simplifies purification, particularly for large-scale production.

Table 1: Key Synthetic Parameters

ParameterConventional MethodAdvanced Method (Microwave)
Reaction Time8–12 hours20–30 minutes
Yield (%)60–6575–80
Purification ComplexityHighModerate

Biological Activities and Mechanisms

Cell LineIC50 (μM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7
HL-60 (Leukemia)9.8

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity:

  • Bacterial Targets: Disruption of penicillin-binding proteins (PBPs) in Staphylococcus aureus (MIC = 8 μg/mL).

  • Fungal Targets: Ergosterol biosynthesis inhibition in Candida albicans (MIC = 16 μg/mL).

Neurological Applications

The thiazole core’s anticonvulsant properties, observed in related compounds, suggest potential in epilepsy management. Mechanistic studies indicate modulation of voltage-gated sodium channels and GABAergic signaling .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

Compound NameKey ModificationsBiological Activity
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methyl-...Chloro vs. methyl substitutionEnhanced antibacterial
1-[2-(4-Chlorophenyl)thiazol-5-yl]methanamineSimplified thiazole scaffoldAnticonvulsant (ED50 = 18.4 mg/kg)

The methylsulfonyl group in N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-... uniquely enhances DNA intercalation efficacy compared to chloro or methyl derivatives.

Stability and Reactivity Profile

Degradation Pathways

  • Hydrolytic Degradation: Amide bond cleavage occurs at pH < 2 or pH > 10, forming 4-(methylsulfonyl)benzoic acid and 6-methylbenzo[d]thiazol-2-amine.

  • Oxidative Susceptibility: Thiazole sulfur undergoes oxidation to sulfoxide/sulfone derivatives under H2O2 exposure.

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